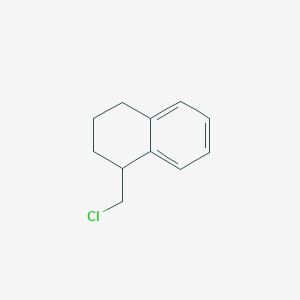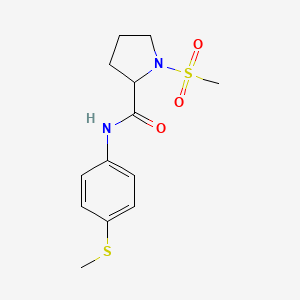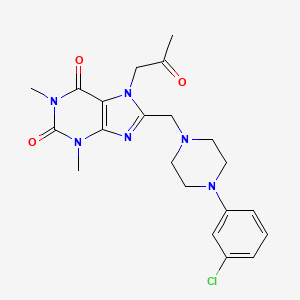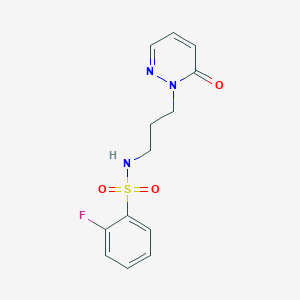![molecular formula C10H18ClN3O2 B2412697 3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 187397-09-7](/img/structure/B2412697.png)
3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as TASP0433862 and is a spirocyclic compound that belongs to the class of triazaspirodecane derivatives. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for scientific research.
Scientific Research Applications
Antimicrobial and Detoxification Applications
The compound has been used in the synthesis of N-Halamine-coated cotton, showing promising applications in antimicrobial and detoxification fields. Ren et al. (2009) explored its use for binding onto cotton fabrics, which demonstrated significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. This suggests its potential in medical and health-related applications (Ren et al., 2009).
Pharmacological Applications
This chemical structure has been explored for its pharmacological potential. Váchal et al. (2012) described its use as a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for treating anemia. This indicates its role in influencing cellular oxygen-sensing mechanisms (Váchal et al., 2012).
Anticonvulsant Properties
Obniska et al. (2006) synthesized derivatives of this compound and evaluated their anticonvulsant and neurotoxic properties. This research is indicative of the compound's potential in neurological applications, particularly in seizure management (Obniska et al., 2006).
Myelostimulating Activity
Yu et al. (2018) found that derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-diones showed myelostimulating activity, suggesting its use in bone marrow hematopoiesis and potentially in treatments involving the immune system (Yu et al., 2018).
Development of Selective Ligands
Weinhardt et al. (1996) explored the development of selective ligands for the 5-HT2C receptor using derivatives of this compound, pointing to its potential in creating targeted therapies for various neurological disorders (Weinhardt et al., 1996).
properties
IUPAC Name |
3-propan-2-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-7(2)13-8(14)10(12-9(13)15)3-5-11-6-4-10;/h7,11H,3-6H2,1-2H3,(H,12,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJGOTALELORPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2(CCNCC2)NC1=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2412619.png)


![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)

![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412628.png)



![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)
![N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2412633.png)
